

Hexaphenoxycyclotriphosphazene in Intumescent Coatings for Steel Structures: Application Notes and Protocols

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Compound of Interest

Compound Name: Hexaphenoxycyclotriphosphazene

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This document provides detailed application notes and experimental protocols for the use of **Hexaphenoxycyclotriphosphazene** (HPCP) in the formulation of intumescent coatings for the fire protection of steel structures.

Introduction

Intumescent coatings are passive fire protection systems that swell upon heating to form a multicellular, insulating char layer. This char layer significantly reduces the rate of heat transfer to the underlying substrate, thereby delaying the time it takes for the structural steel to reach its critical failure temperature (typically around 550°C).[1] **Hexaphenoxycyclotriphosphazene** (HPCP) is a halogen-free, phosphorus-nitrogen-containing flame retardant that has shown significant promise in enhancing the performance of intumescent coatings.

HPCP acts in both the condensed and gas phases to impart flame retardancy.[2] In the condensed phase, the phosphorus-containing fragments promote the formation of a stable, insulating char.[3] In the gas phase, the release of non-flammable gases can dilute the concentration of oxygen and combustible gases, further inhibiting the combustion process. This dual-action mechanism makes HPCP an attractive component for advanced intumescent formulations.

Data Presentation

The following tables summarize the quantitative data on the fire-retardant performance of formulations containing **Hexaphenoxycyclotriphosphazene**. The data is compiled from studies on epoxy resin systems, which are common binders in intumescent coatings, and demonstrates the efficacy of HPCP as a flame retardant.

Table 1: Flame Retardant Properties of HPCP in an Epoxy Resin Formulation

Formulation Code	HPCP (wt%)	Limiting Oxygen Index (LOI) (%)	UL-94 Rating	Reference
EP-0	0	24.5	Did not pass	[3]
EP-HPCP-9	9	28.4	Not Rated	[3]

Table 2: Synergistic Effect of HPCP with a Synergist (H-U) in an Epoxy Resin Formulation

Formulation Code	HPCP (wt%)	H-U (wt%)	LOI (%)	UL-94 Rating	Reference
EP-HPCP-9	9	0	28.4	Not Rated	[3]
EP-HPCP-6/H-U-3	6	3	35.2	V-0	[3]

H-U is a novel synergistic flame retardant combining UiO66-NH₂ (a metal-organic framework) with halloysite nanotubes.[3]

Experimental Protocols

Formulation of an Exemplary HPCP-Based Intumescent Coating

This protocol describes the preparation of a solvent-based intumescent coating. The formulation is a representative example based on common components of intumescent systems, incorporating HPCP.

Materials:

- Binder: Epoxy Resin (e.g., Bisphenol A diglycidyl ether)
- Curing Agent: Polyamide or Amine-based curing agent
- Acid Source: Ammonium Polyphosphate (APP)
- Carbon Source: Pentaerythritol (PER)
- Blowing Agent: Melamine (MEL)
- Flame Retardant: **Hexaphenoxycyclotriphosphazene** (HPCP)
- Solvent: Xylene or a suitable solvent mixture
- Additives: Titanium Dioxide (for pigmentation and char reinforcement), anti-settling agent, defoamer.

Exemplary Formulation:

Component	Weight Percentage (%)
Epoxy Resin	30
Curing Agent	15
Ammonium Polyphosphate (APP)	20
Pentaerythritol (PER)	10
Melamine (MEL)	10
Hexaphenoxycyclotriphosphazene (HPCP)	10
Titanium Dioxide (TiO ₂)	4
Solvent (Xylene)	1
Additives (anti-settling, defoamer)	q.s.

Procedure:

- In a high-speed disperser, add the epoxy resin and the solvent. Mix at a low speed until a homogeneous solution is formed.
- Gradually add the ammonium polyphosphate, pentaerythritol, melamine, and **hexaphenoxycyclotriphosphazene** to the mixture while increasing the dispersion speed.
- Add the titanium dioxide and other additives and continue to disperse at high speed for 30-60 minutes, or until a Hegman gauge reading indicates the desired level of dispersion.
- Slow down the mixer and add the curing agent. Mix thoroughly for 5-10 minutes until the mixture is uniform.
- The coating is now ready for application.

Substrate Preparation and Coating Application

Materials:

- Steel panels (e.g., 100 mm x 100 mm x 2 mm for cone calorimeter testing)
- Abrasive material (e.g., sandpaper or grit blasting equipment)
- Solvent for cleaning (e.g., acetone or ethanol)
- Primer compatible with the intumescent coating
- Film applicator or spray gun
- Wet film thickness gauge
- Dry film thickness gauge

Procedure:

- Surface Preparation: Abrasively clean the steel panels to remove any mill scale, rust, or other contaminants. A surface profile of 25-50 μm is recommended for good adhesion.
- Degreasing: Thoroughly degrease the steel surface with a suitable solvent to remove any oil or grease.

- **Priming:** Apply a compatible anti-corrosive primer to the cleaned steel surface according to the manufacturer's instructions. Allow the primer to dry completely.
- **Coating Application:** Apply the formulated intumescent coating to the primed steel panels using a film applicator or a spray gun to achieve a uniform wet film thickness.
- **Thickness Measurement:** Immediately after application, measure the wet film thickness using a wet film thickness gauge. Adjust the application as necessary to achieve the target thickness.
- **Drying and Curing:** Allow the coated panels to dry and cure in a well-ventilated area at ambient temperature for at least 7 days, or as per the binder system's requirements.
- **Dry Film Thickness Measurement:** After complete curing, measure the dry film thickness using a calibrated dry film thickness gauge.

Fire Performance Testing: Cone Calorimeter

The cone calorimeter is a bench-scale instrument used to evaluate the fire performance of materials under controlled heat flux conditions.

Apparatus:

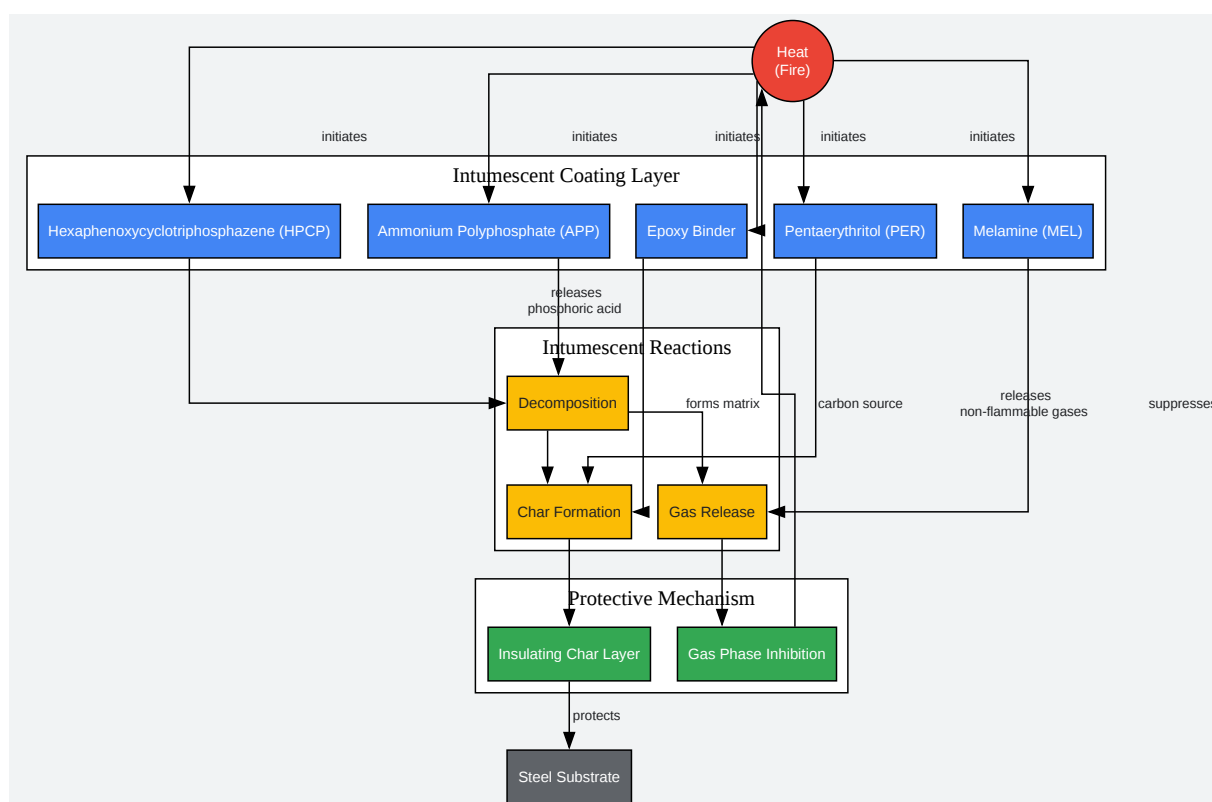
- Cone calorimeter (compliant with ISO 5660 or ASTM E1354)
- Specimen holder
- Spark igniter
- Exhaust system with gas analysis

Procedure:

- **Calibration:** Calibrate the cone calorimeter according to the manufacturer's instructions.
- **Sample Preparation:** Place the coated steel panel in the specimen holder.
- **Test Initiation:** Expose the sample to a predetermined heat flux (e.g., 50 kW/m²).

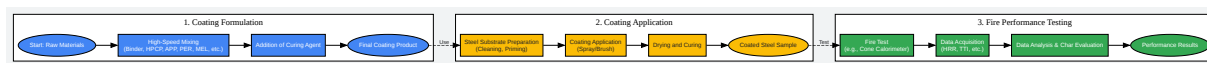
- Data Collection: Continuously record the following parameters throughout the test:
 - Time to ignition (TTI)
 - Heat release rate (HRR)
 - Mass loss rate (MLR)
 - Smoke production rate (SPR)
 - Total heat released (THR)
- Observation: Visually observe the intumescence process, including the expansion of the char layer and its integrity.
- Test Termination: Continue the test until flaming ceases or for a predetermined duration.
- Post-Test Analysis: Analyze the collected data to evaluate the fire performance of the coating. Examine the residual char for its structure and integrity.

Visualizations



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Caption: Intumescent mechanism of an HPCP-based coating.



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Caption: Experimental workflow for HPCP intumescent coatings.

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